![molecular formula C7H2Cl3F3O2S B1406341 2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706458-88-9](/img/structure/B1406341.png)
2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride” is C7H2Cl3F3O2S . The average mass is 313.509 Da and the monoisotopic mass is 311.879303 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride” include a boiling point of 133-135 °C/14 mmHg (lit.) and a density of 1.585 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.503 (lit.) .Scientific Research Applications
Synthesis of Pesticides and Agrochemicals
One notable application involves its role in the synthesis of novel pesticides, such as Bistrifluron, highlighting its utility in developing compounds with potent growth-retarding activity against pests. This synthesis process showcases the compound's value in contributing to agricultural advancements and pest management strategies (Liu An-chan, 2015).
Chemical Synthesis and Drug Development Building Blocks
In drug development, this compound serves as a critical intermediate for synthesizing key building blocks. For instance, it's used in the synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl chloride, a precursor to penoxsulam, demonstrating its importance in the preparation of compounds with potential pharmaceutical applications (Shuai Huang et al., 2019).
Advancements in Organic Chemistry
Further illustrating its versatility, 2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride is employed in the development of novel organic compounds, such as sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds are structurally characterized to understand their molecular-electronic structures, offering insights into the design of new materials with specific properties (L. Rublova et al., 2017).
Catalysis and Reaction Media
It's also used in catalysis and as a reaction medium in synthetic chemistry. For example, its derivatives are applied in Friedel-Crafts sulfonylation reactions, providing a pathway to synthesize a variety of sulfones and sulfonyl compounds under enhanced reactivity and yield conditions, showcasing its role in facilitating complex chemical transformations (S. Nara et al., 2001).
Safety and Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of ingestion, seek immediate medical assistance .
properties
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)5(9)6(4)16(10,14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRXTWYRDBYYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.